Tridecane, 3-methylene-

Description

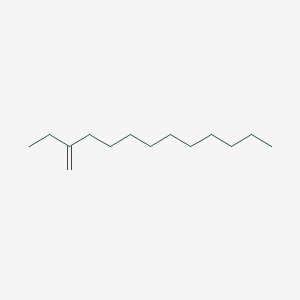

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylidenetridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXYLVWUVYMJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334117 | |

| Record name | Tridecane, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-34-8 | |

| Record name | Tridecane, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-1-DODECEN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylene Tridecane

Alkylation Approaches

Alkylation reactions represent a fundamental strategy for the construction of carbon-carbon bonds. In the context of 3-methylene tridecane (B166401) synthesis, the alkylation of a C12 precursor with a C1 source is a logical, albeit challenging, approach.

Acid-Catalyzed Alkylation of Dodecene with Ethylene (B1197577)

The acid-catalyzed alkylation of dodecene with ethylene presents a potential, though not widely documented, route to 3-methylene tridecane. This method would theoretically involve the reaction of a dodecene isomer with ethylene in the presence of an acid catalyst. Historically, acid-catalyzed alkylation processes, such as the Friedel-Crafts reaction, have been pivotal in the synthesis of alkylarenes. acs.orgacs.org These reactions traditionally employ Lewis acids or Brønsted acids to generate reactive carbocation intermediates from olefins. acs.orgacs.org

In a hypothetical acid-catalyzed alkylation of dodecene with ethylene, the mechanism would likely proceed through the formation of carbocation intermediates. The acid catalyst would protonate ethylene to form a primary ethyl carbocation, or more likely, protonate dodecene to form a more stable secondary dodecyl carbocation. This carbocation could then act as an electrophile, attacking the double bond of the other reactant.

However, the formation and subsequent reactions of these carbocation intermediates are fraught with challenges. Carbocations are notoriously prone to rearrangement to more stable isomers. For instance, a carbocation formed from 1-dodecene (B91753) could readily rearrange to various secondary carbocations along the carbon chain. This would lead to a complex mixture of branched tridecene isomers rather than selectively forming 3-methylene tridecane. The "Wheland" intermediate, a high-energy dearomatized species seen in arene alkylation, provides a conceptual parallel for the transient intermediates that would be involved. acs.org

The optimization of reaction parameters is a critical and complex challenge in any chemical synthesis, aiming to maximize yield and selectivity while minimizing byproducts. princeton.edu For the proposed alkylation of dodecene with ethylene, key parameters would include temperature, pressure, catalyst loading, and the choice of solvent.

A systematic approach to optimization, such as factorial design experiments, could be employed to investigate the influence of these variables. rsc.org For instance, temperature can significantly impact reaction rates and selectivity; higher temperatures might favor the desired product but could also promote undesirable side reactions and catalyst deactivation. d-nb.info Pressure would be a crucial factor, particularly when using a gaseous reactant like ethylene, as it influences its concentration in the reaction medium.

Catalyst loading must be carefully controlled to achieve a balance between reaction rate and cost-effectiveness. The solvent system can influence the solubility of reactants and the stability of intermediates. nih.gov The table below illustrates a hypothetical optimization study based on common practices in reaction optimization. acs.org

Table 1: Hypothetical Parameters for Optimization of Dodecene Alkylation

| Parameter | Range | Rationale |

| Temperature (°C) | 0 - 100 | Lower temperatures may favor selectivity but decrease reaction rate. Higher temperatures can lead to byproducts. |

| Ethylene Pressure (bar) | 1 - 50 | Higher pressure increases ethylene concentration, potentially increasing the reaction rate. |

| Catalyst Loading (mol%) | 0.1 - 5 | A balance between reaction efficiency and catalyst cost. |

| Solvent | Hexane, Dichloromethane | Non-polar solvents for hydrocarbon reactants; chlorinated solvents for better solubility of polar intermediates. |

This table is illustrative and not based on experimental data for this specific reaction.

A significant hurdle in the acid-catalyzed alkylation of olefins is achieving high selectivity for a single product isomer. acs.org The propensity for carbocation rearrangements, as mentioned earlier, often leads to a mixture of products, complicating purification and reducing the yield of the desired compound. Over-alkylation, where the initial product reacts further with the alkylating agent, is another common issue in such reactions. acs.org

Catalyst stability is also a major concern. Acid catalysts can be deactivated by coking, where carbonaceous deposits form on the catalyst surface, blocking active sites. frontiersin.org In industrial settings, the stability and reusability of the catalyst are paramount for a process to be economically viable. The development of more robust catalysts, such as certain zeolites, has been a focus of research to overcome these stability issues. d-nb.info

Optimization of Reaction Parameters (Temperature, Pressure, Catalyst Loading, Solvent Systems)

Plasma-Assisted Synthesis Techniques

Plasma-assisted synthesis offers an alternative approach that can generate highly reactive species at lower temperatures than traditional thermal methods. nih.gov This technology utilizes electrical discharges to create a plasma, which contains a mixture of ions, electrons, and excited neutral species. mdpi.commdpi.com These reactive species can initiate polymerization or other chemical transformations. mdpi.com

In the context of synthesizing 3-methylene tridecane, a plasma-based approach could potentially involve introducing dodecene and ethylene into a plasma reactor. The energetic electrons in the plasma could activate the reactants, leading to the formation of radicals or other reactive intermediates that could combine to form the desired product. mdpi.com Plasma polymerization has been used to create polymer films and nanoparticles, demonstrating the capability of this technique to form C-C bonds. mdpi.com However, controlling the selectivity of plasma-assisted synthesis to yield a specific small molecule like 3-methylene tridecane would be a significant challenge, as the high-energy environment often leads to a wide range of products.

Industrial-Scale Production Strategies

The industrial-scale production of a specific chemical like 3-methylene tridecane would necessitate a highly efficient and selective synthesis route. While the direct alkylation of dodecene with ethylene is a conceptually straightforward approach, the aforementioned challenges with selectivity and catalyst stability in acid-catalyzed processes make its industrial application for this specific target highly problematic.

For a process to be suitable for industrial scale-up, it must be cost-effective, safe, and environmentally benign. mt.com This often involves the use of heterogeneous catalysts that can be easily separated from the product stream and regenerated. Fixed-bed reactors are commonly employed for gas-phase reactions in the petrochemical industry. d-nb.info

Given the difficulties with the proposed alkylation, alternative synthetic strategies would likely be explored for industrial production. These might include multi-step syntheses that offer better control over regioselectivity, even if they are more complex. The development of novel catalytic systems that can direct the reaction towards the desired product while minimizing byproducts remains a key area of research in chemical manufacturing. researchgate.net

Continuous-Flow Reactor System Implementations

The implementation of continuous-flow reactor systems offers significant advantages for the synthesis of alkenes like 3-Methylene Tridecane. beilstein-journals.orgresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields and selectivity compared to traditional batch reactors. acs.orgnih.gov For the synthesis of a C14 alkene, a packed-bed reactor containing a solid-supported catalyst would be a suitable configuration. beilstein-journals.org Reactants would be continuously pumped through the reactor, ensuring consistent interaction with the catalyst and facilitating a steady state of reaction. acs.org This methodology not only enhances safety by minimizing the volume of hazardous materials at any given time but also allows for easier scaling of the production process. nih.gov

A hypothetical continuous-flow system for the synthesis of 3-Methylene Tridecane could involve the dehydration of a corresponding tertiary alcohol over a solid acid catalyst. The use of a microreactor setup would further enhance heat and mass transfer, leading to more efficient conversion and reduced byproduct formation. beilstein-journals.org

| Parameter | Illustrative Value for Alkene Synthesis | Benefit in Continuous Flow |

| Reactor Type | Packed-Bed Microreactor | High surface area-to-volume ratio, excellent heat and mass transfer. beilstein-journals.org |

| Flow Rate | 0.1 - 10 mL/min | Precise control over residence time, enabling optimization of conversion and selectivity. beilstein-journals.org |

| Temperature | 150 - 250 °C (Catalyst dependent) | Uniform temperature profile, minimizing thermal degradation and side reactions. researchgate.net |

| Pressure | 1 - 10 bar | Maintained by a back-pressure regulator to control the phase of reactants and products. researchgate.net |

Performance Metrics of Industrial Alkylation Processes

Industrial alkylation processes, crucial for the synthesis of various organic compounds, are evaluated based on several key performance metrics. numberanalytics.comnumberanalytics.com These include yield, selectivity, catalyst productivity, and operational stability. In the context of producing a specialty chemical like 3-Methylene Tridecane, achieving high selectivity is paramount to minimize costly downstream purification steps. numberanalytics.com

The choice of catalyst and reaction conditions directly impacts these metrics. For instance, the alkylation of an appropriate organometallic reagent with an allylic halide in a continuous-flow reactor could be a viable route. The performance would be assessed by the conversion rate of the limiting reagent and the selectivity towards the desired 3-methylene isomer over other possible isomers.

| Performance Metric | Target for Specialty Alkene Synthesis | Influencing Factors |

| Yield | > 90% | Reaction stoichiometry, temperature, pressure, catalyst activity. numberanalytics.com |

| Selectivity | > 95% for 3-Methylene isomer | Catalyst type, solvent, nature of the alkylating agent and substrate. numberanalytics.com |

| Catalyst Productivity | High turnover number (TON) and turnover frequency (TOF) | Catalyst design, presence of poisons, reaction conditions. |

| Process Stability | Consistent performance over extended periods | Catalyst robustness, purity of feedstocks, reactor design. numberanalytics.com |

Catalytic Innovations: Heterogeneous and Ionic Liquid Catalysts

Recent advancements in catalysis have led to the development of more sustainable and efficient processes for alkene synthesis. acs.orgchemrxiv.org Heterogeneous catalysts and ionic liquids are at the forefront of these innovations, offering significant advantages over traditional homogeneous catalysts. nih.govmdpi.com

Heterogeneous Catalysts: These are solid catalysts that are easily separated from the reaction mixture, simplifying product isolation and enabling catalyst recycling. acs.orgnih.gov For the synthesis of 3-Methylene Tridecane, a solid acid catalyst like a zeolite or a supported metal catalyst could be employed. bohrium.com For example, a nickel-based heterogeneous catalyst has shown high activity and selectivity in alkene isomerization, a related reaction. acs.orgchemrxiv.orgnih.gov The use of a supported rhodium catalyst in hydroformylation, another key reaction in alkene chemistry, also demonstrates the potential of heterogeneous systems. rsc.org

Ionic Liquid Catalysts: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. cjcatal.comrsc.org Their non-volatile nature makes them environmentally benign alternatives to traditional organic solvents. mdpi.com In the context of alkene synthesis, acidic chloroaluminate ionic liquids have been shown to be effective catalysts for alkylation and oligomerization reactions. scirp.orggoogle.com A Brønsted acidic ionic liquid could catalyze the formation of 3-Methylene Tridecane, with the potential for high conversion and selectivity. cjcatal.com The catalyst system can often be recycled, further enhancing the sustainability of the process. rsc.org

| Catalyst Type | Key Advantages | Potential Application for 3-Methylene Tridecane Synthesis |

| Heterogeneous (e.g., Zeolite, Supported Metal) | Easy separation and recyclability, enhanced stability. acs.orgnih.gov | Dehydration of a tertiary alcohol or a selective isomerization reaction. |

| Ionic Liquid (e.g., Acidic Chloroaluminate) | "Green" solvent, tunable properties, potential for high activity and selectivity. cjcatal.comrsc.org | Friedel-Crafts type alkylation or a controlled oligomerization/isomerization. google.com |

Advanced Purification and Isolation Protocols

The purification of the final product is a critical step to meet the stringent quality requirements for many applications.

Vacuum Distillation Parameters for High Purity 3-Methylene Tridecane

Vacuum distillation is the preferred method for purifying high-boiling point compounds that are susceptible to thermal decomposition at atmospheric pressure. aakash.ac.inbuschvacuum.comwikipedia.org By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a lower temperature. libretexts.org Given that long-chain alkenes can have high boiling points, vacuum distillation is an ideal technique for obtaining high-purity 3-Methylene Tridecane. uta.cl

The efficiency of the separation is dependent on the difference in boiling points of the components in the mixture and the parameters of the distillation setup. A fractionating column is typically used to achieve a high degree of separation.

| Parameter | Plausible Value for High Purity 3-Methylene Tridecane | Rationale |

| Pressure | 1 - 10 mmHg | Reduces the boiling point to a range where thermal degradation is minimized. wikipedia.org |

| Pot Temperature | 100 - 150 °C (at 1 mmHg) | Sufficient to achieve a reasonable rate of vaporization without causing decomposition. |

| Head Temperature | Slightly lower than pot temperature, depending on column efficiency | Indicates the boiling point of the distillate at the given pressure. |

| Column Type | Packed column (e.g., with Raschig rings or Vigreux indentations) | Provides a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency. |

| Purity Achievable | > 99.5% | Dependent on the number of theoretical plates in the column and the reflux ratio. |

Chemical Reactivity and Mechanistic Investigations of 3 Methylene Tridecane

Oxidation Pathways and Derivatives Formation

The double bond in 3-methylene tridecane (B166401) is readily susceptible to oxidative cleavage and modification, leading to a range of oxygenated derivatives. Key oxidation reactions include ozonolysis and epoxidation.

Ozonolysis: This reaction involves treating 3-methylene tridecane with ozone (O₃), followed by a workup step, to cleave the double bond and form carbonyl compounds. quora.commasterorganicchemistry.com The initial reaction forms an unstable intermediate called a molozonide, which rearranges to an ozonide. quora.com Subsequent workup determines the final products. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields undecan-2-one and formaldehyde. masterorganicchemistry.comyoutube.com An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initial aldehyde product, yielding undecan-2-one and formic acid. masterorganicchemistry.comscispace.com Ozonolysis is a powerful tool for determining the position of a double bond in an unknown alkene. quora.com Studies on the ozonolysis of a series of terminal alkenes have shown that the yields of stabilized Criegee intermediates (sCIs) increase with the carbon chain length, reaching a plateau for longer chains. nih.gov

Epoxidation: 3-Methylene tridecane can react with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide. saskoer.caleah4sci.com This reaction involves the transfer of an oxygen atom from the peroxyacid to the alkene, creating a three-membered ring containing oxygen (an oxirane). saskoer.ca The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. libretexts.org Epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to yield various functionalized products, such as diols. libretexts.org

| Oxidation Reaction | Reagents | Primary Products |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Undecan-2-one, Formaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Undecan-2-one, Formic Acid |

| Epoxidation | mCPBA | 2-decyl-oxirane |

Reduction Reactions to Saturated Hydrocarbons

The double bond of 3-methylene tridecane can be reduced to a single bond through catalytic hydrogenation, converting the unsaturated alkene to the corresponding saturated alkane, 3-methyltridecane (B3055358).

Catalytic Hydrogenation: This reaction involves treating 3-methylene tridecane with hydrogen gas (H₂) in the presence of a metal catalyst. openstax.orgmsu.edu Commonly used catalysts include platinum, palladium, and nickel. msu.edumelscience.com The reaction is typically exothermic and proceeds with syn-stereochemistry, meaning both hydrogen atoms add to the same side of the double bond. openstax.org The process begins with the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the carbon atoms of the double bond. msu.edu Catalytic hydrogenation is a highly efficient method for converting alkenes to alkanes. chinesechemsoc.org

| Reduction Reaction | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pt/Pd/Ni catalyst | 3-Methyltridecane |

Substitution Reactions Involving the Methylene (B1212753) Group

While addition reactions at the double bond are more common for alkenes, substitution can occur at the allylic position—the carbon atom adjacent to the double bond. For 3-methylene tridecane, this would involve the C-4 position.

Allylic Halogenation: This reaction occurs when an alkene is treated with a halogen under conditions that favor a free-radical mechanism, such as low concentration of the halogen and the presence of UV light or high temperatures. libretexts.org A common reagent for achieving a low bromine concentration is N-bromosuccinimide (NBS). vedantu.com The reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. libretexts.org This radical then reacts with a bromine molecule to form the allylic bromide product. libretexts.orgmasterorganicchemistry.com In the case of 3-methylene tridecane, this would lead to the formation of 4-bromo-3-methylene tridecane, potentially with rearranged products. masterorganicchemistry.com Nucleophilic substitution reactions can also occur at the allylic position, proceeding through Sₙ1' or Sₙ2' mechanisms, which may also result in rearranged products. spcmc.ac.innumberanalytics.com

| Substitution Reaction | Reagents | Primary Product |

| Allylic Bromination | NBS, UV light or heat | 4-Bromo-3-methylene tridecane |

Electrophilic Addition Reaction Mechanisms

The most characteristic reactions of alkenes, including 3-methylene tridecane, are electrophilic additions. savemyexams.com In these reactions, the pi bond of the alkene acts as a nucleophile, attacking an electrophile. numberanalytics.comibchem.com This process typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. numberanalytics.commasterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to 3-methylene tridecane follows Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the attack of the alkene's pi electrons on the hydrogen atom of the HX molecule. masterorganicchemistry.com This forms a carbocation at the more substituted carbon of the former double bond (the C-3 position) and a halide ion. youtube.com The halide ion then acts as a nucleophile, attacking the carbocation to form the final product, 3-halo-3-methyltridecane. masterorganicchemistry.com The stability of the carbocation intermediate is a key factor in determining the regioselectivity of the reaction. savemyexams.com In some cases, rearrangements of the carbocation intermediate to a more stable form can occur, leading to a mixture of products. libretexts.org Palladium-catalyzed methods have also been developed for the anti-Markovnikov hydrohalogenation of terminal alkenes. thieme-connect.com

Hydration: The addition of water across the double bond, known as hydration, typically requires an acid catalyst. wou.edu The mechanism is similar to hydrohalogenation, where the alkene is first protonated to form a carbocation, which is then attacked by a water molecule. wou.edu Loss of a proton from the resulting oxonium ion yields an alcohol. For 3-methylene tridecane, this would result in the formation of 3-methyltridecan-3-ol, following Markovnikov's rule. wou.edu

| Electrophilic Addition | Reagent | Mechanism Highlight | Major Product |

| Hydrohalogenation | HBr | Formation of a tertiary carbocation | 3-Bromo-3-methyltridecane |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (catalyst) | Formation of a tertiary carbocation | 3-Methyltridecan-3-ol |

Combustion Characteristics in Advanced Fuel Systems

Long-chain hydrocarbons, including alkenes like 3-methylene tridecane, are components of various fuels. Their combustion properties are critical for their application in engines.

Combustion: The complete combustion of 3-methylene tridecane in the presence of sufficient oxygen produces carbon dioxide and water, releasing a significant amount of energy. physicsandmathstutor.comchemistrystudent.comchemistrystudent.com However, incomplete combustion, which is more likely for long-chain hydrocarbons due to higher oxygen requirements, can produce toxic carbon monoxide and soot (carbon particulates). chemistrystudent.comyoutube.comscienceskool.co.uk The presence of impurities in fuels, such as sulfur, can lead to the formation of sulfur dioxide (SO₂), a precursor to acid rain. physicsandmathstutor.comchemistrystudent.com High temperatures in internal combustion engines can also cause the formation of nitrogen oxides (NOₓ). physicsandmathstutor.comchemistrystudent.com Branched-chain hydrocarbons are often preferred as fuels over straight-chain ones because they burn more steadily and promote efficient combustion, reducing "knocking." scienceskool.co.uk

Pyrolysis (Cracking): At high temperatures and in the absence of air, long-chain hydrocarbons undergo pyrolysis or cracking, breaking down into smaller, more volatile alkanes and alkenes. unacademy.comtestbook.comvedantu.combyjus.comwikipedia.org This process is fundamental in the petroleum industry for producing gasoline and other valuable chemical feedstocks from heavier oil fractions. vedantu.combyjus.com The cracking of a molecule like 3-methylene tridecane would result in a complex mixture of smaller hydrocarbons. The rate of pyrolysis tends to increase with the molecular weight and branching of the alkane. testbook.combyjus.com

Mechanistic Insights from Related Alkene Formation Processes

The formation of 3-methylene tridecane and similar vinylidene olefins can be achieved through various synthetic routes, providing insight into their reactivity and potential for further chemical transformations. One method for producing alpha-olefins and other alkenes is through the cracking of waxes or the dehydrogenation of linear alkanes in processes like the PACOL process. wikipedia.org

In a different context, a patent describes the use of vinylidene olefins, including isomers like 5-methylenetridecane and 7-methylenetridecane, as starting materials for the synthesis of neo-acids. google.com This process involves the reaction of the olefin with a strong acid catalyst, highlighting the reactivity of the double bond towards electrophilic attack. google.com Furthermore, 3-methylene tridecane has been identified as a volatile metabolite in certain biological systems, such as during the co-fermentation of steamed bread, where it is suggested to be formed from the oxidation and degradation of fatty acids. mdpi.com It has also been detected in the analysis of lipophilic constituents in plants and as a component in fenugreek seed extract. woodj.orgsci-hub.rednih.gov

Advanced Analytical Characterization of 3 Methylene Tridecane

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. asccollegekolhar.in For a volatile compound like 3-Methylene tridecane (B166401), gas chromatography is the method of choice, offering high resolution and efficiency. asccollegekolhar.in

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of volatile compounds in complex mixtures. nih.govnih.gov The gas chromatograph separates individual compounds from the mixture based on their physical and chemical properties, and the mass spectrometer then provides detailed mass spectra that allow for structural identification. nih.gov This hyphenated technique is considered a gold standard in many forensic and environmental laboratories due to its excellent sensitivity and selectivity. chromatographyonline.comnsf.gov

The analysis of 3-Methylene tridecane has been documented in various complex biological and environmental samples. For instance, it has been identified as a volatile metabolite in liquid cultures of the fungus Trichoderma harzianum. oup.com In another study, it was detected as a volatile organic compound in the methanolic root extract of Cochlospermum tinctorium. researchgate.net The utility of GC-MS extends to the comprehensive analysis of VOCs in diverse products such as non-smoked bacon, cigars, and vinegar, where hundreds of compounds may be present. nih.govmdpi.comfrontiersin.org In these scenarios, the chromatographic separation is crucial to resolve isomers and compounds with similar boiling points, while the mass spectrometer provides the necessary confirmation of identity by comparing the resulting mass spectrum with established libraries like the National Institute of Standards and Technology (NIST) library. oup.compomics.com

Table 1: Documented Detection of 3-Methylene Tridecane using GC-MS

| Source Matrix | Analytical Context | Reference |

|---|---|---|

| Fungus Culture (Trichoderma harzianum) | Identification of volatile fungal metabolites. | oup.com |

| Plant Extract (Cochlospermum tinctorium) | Analysis of volatile organic compounds in a methanolic root extract. | researchgate.net |

Advanced Separation Techniques for Volatile Organic Compounds

For exceptionally complex samples, advanced separation techniques are employed to enhance peak capacity and resolution beyond what is achievable with conventional one-dimensional GC-MS. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) is a prime example of such a technique. nih.govbiologists.com

In GC×GC, the sample is subjected to two distinct chromatographic separations using columns with different stationary phases. biologists.com This results in a significant increase in separation power, allowing for the resolution of compounds that would co-elute in a single-column setup. biologists.comshimadzu.com This is particularly advantageous for the analysis of VOCs in natural products or environmental samples, which can contain thousands of individual chemicals. biologists.com The use of a TOF-MS detector is complementary to the fast separation speeds of GC×GC, providing full mass spectra at very high acquisition rates. For a compound like 3-Methylene tridecane, which may be present alongside numerous other hydrocarbon isomers (e.g., other tetradecenes or methyltridecanes), GC×GC-TOF-MS would be the ideal platform to ensure its unambiguous separation and identification. nih.govmdpi.com

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. libretexts.org For GC analysis, the primary goals are to increase the volatility and thermal stability of polar compounds, thereby improving their chromatographic peak shape and detectability. restek.comsigmaaldrich.comresearch-solution.com

Multi-step Derivatization Methods for Gas Chromatography

While 3-Methylene tridecane, as a nonpolar hydrocarbon, does not typically require derivatization to improve volatility, its double bond presents an opportunity for specific derivatization reactions to confirm its structure. A key application of derivatization for alkenes is to pinpoint the location of the double bond.

One effective method is the reaction with dimethyl disulfide (DMDS). researchgate.net This reaction proceeds via the addition of a methylthio (SCH₃) group to each of the carbons in the double bond. When the resulting DMDS adduct is analyzed by GC-MS, it produces a clear molecular ion and characteristic fragmentation patterns that reveal the original position of the double bond. researchgate.net This technique is highly effective for mixtures of long-chain alkenes and can be applied to unseparated hydrocarbon fractions. researchgate.net

In the context of analyzing a complex sample that contains 3-Methylene tridecane along with other polar metabolites, a multi-step derivatization protocol is often necessary. A common two-step approach involves methoximation followed by silylation. gcms.cz The first step targets carbonyl groups (aldehydes and ketones), while the second step, silylation, targets active hydrogens in hydroxyl, carboxyl, and amine groups. libretexts.orggcms.cz This comprehensive derivatization ensures that a wide range of compounds in the mixture are amenable to GC analysis. gcms.cz

Microextraction Techniques in Conjunction with Derivatization

Microextraction techniques are modern sample preparation methods that use minimal to no solvent, integrating sampling, extraction, and concentration into a single step. mdpi.comhilarispublisher.com Solid-phase microextraction (SPME) is a prominent example, where a fused-silica fiber coated with a sorbent material is exposed to the sample or its headspace. nih.gov

For enhanced selectivity and sensitivity, SPME can be combined with derivatization. chromatographyonline.com In a technique known as on-fiber derivatization, the fiber is first loaded with a derivatizing agent that specifically targets a class of analytes. morana-rtd.com For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be coated onto an SPME fiber to selectively react with and extract carbonyl compounds from a sample matrix. morana-rtd.com This approach improves the detection of target compounds by increasing their affinity for the fiber and creating derivatives with excellent chromatographic properties. morana-rtd.com While a specific on-fiber derivatization agent for alkenes like 3-Methylene tridecane is less common, the principle illustrates how derivatization can be powerfully combined with microextraction to isolate and analyze specific chemical classes from a complex background. mdpi.comresearchgate.net

Spectroscopic Investigations for Structural Elucidation

The definitive identification and structural confirmation of 3-Methylene Tridecane, an unsaturated hydrocarbon with the molecular formula C₁₄H₂₈, relies on a combination of modern spectroscopic techniques. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate its precise atomic arrangement and confirm its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

While a publicly available, experimentally derived NMR spectrum for 3-Methylene Tridecane is not readily found, its expected ¹H and ¹³C NMR spectral features can be reliably predicted based on its known structure and established principles of NMR spectroscopy. pdx.eduwvu.edulibretexts.org These predictions are invaluable for the structural verification of a synthesized sample.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of hydrogen atoms in the molecule. The key resonances would include those for the vinyl, allylic, aliphatic chain, and terminal methyl protons. One trend to remember is that protons on more substituted carbons tend to resonate at higher chemical shifts (downfield). chemistrysteps.com

The vinylic protons, which are directly attached to the double bond, are the most deshielded and would appear furthest downfield. wvu.edu Protons on sp³ hybridized carbons in the alkane chain appear in the upfield region, typically between 1-2 ppm. chemistrysteps.com

Predicted ¹H NMR Chemical Shifts for 3-Methylene Tridecane

| Proton Type | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Vinylic | =CH₂ | ~4.7 - 5.0 | Singlet / Narrow Multiplet | 2H |

| Allylic | -C(=CH₂)-CH₂ -CH₃ | ~2.0 - 2.2 | Quartet (q) | 2H |

| Allylic | -CH₂ -C(=CH₂)- | ~2.0 - 2.2 | Triplet (t) | 2H |

| Methylene (B1212753) Chain | -(CH₂)₈- | ~1.2 - 1.4 | Broad Multiplet | 16H |

| Terminal Methyl | -(CH₂)₉-CH₃ | ~0.8 - 0.9 | Triplet (t) | 3H |

| Methyl (from ethyl group) | -CH₂-CH₃ | ~1.0 - 1.1 | Triplet (t) | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For 3-Methylene Tridecane, this would include the two sp²-hybridized carbons of the methylene group and the twelve sp³-hybridized carbons of the alkyl chains. The chemical shifts for alkene carbons typically appear in the 100-160 ppm range, while alkane carbons resonate between 10-50 ppm. oregonstate.eduwisc.edu Quaternary carbons, those with no attached hydrogens, generally produce weaker signals. oregonstate.edu

Predicted ¹³C NMR Chemical Shifts for 3-Methylene Tridecane

| Carbon Type | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Alkene | >C =CH₂ | ~145 - 150 |

| Vinylic | =C H₂ | ~110 - 114 |

| Allylic | -C H₂-C(=CH₂) | ~35 - 40 |

| Allylic | -C(=CH₂)-C H₂- | ~30 - 35 |

| Methylene Chain | -(CH₂)₈- | ~22 - 32 |

| Terminal Methyl | -C H₃ | ~14 |

| Methyl (from ethyl group) | -CH₂-C H₃ | ~12 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. uobabylon.edu.iq For 3-Methylene Tridecane, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the alkene functional group and the alkane backbone. libretexts.org While most organic compounds contain C-H and C-C single bonds, the presence of specific bands confirms the double bond and its terminal position. libretexts.org Data for this compound is available in the NIST Chemistry WebBook. rsc.org

The key diagnostic absorptions are:

=C-H Stretching: The stretching vibration of the hydrogens attached to the double-bonded carbons. This appears at a frequency just above 3000 cm⁻¹. libretexts.org

C-H Stretching: The stretching of hydrogens on the saturated carbon backbone, which appears just below 3000 cm⁻¹. libretexts.org

C=C Stretching: The vibration of the carbon-carbon double bond, which gives rise to an absorption in the 1640-1680 cm⁻¹ region. libretexts.org

=C-H Bending: The out-of-plane bending of the terminal vinyl group hydrogens results in a strong, characteristic absorption band. For a monosubstituted alkene like this (viewed as a disubstituted ethylene), strong bands are expected around 910 cm⁻¹ and 990 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for 3-Methylene Tridecane

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp²) | Vinylic (=C-H) | 3050 - 3100 | Medium |

| C-H Stretch (sp³) | Aliphatic (-C-H) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene | 1640 - 1650 | Medium, sometimes weak |

| C-H Bend (Out-of-plane) | Vinylic (=CH₂) | ~910 | Strong |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and gain insight into the structure through analysis of fragmentation patterns. rsc.org The electron ionization (EI) mass spectrum for 3-Methylene Tridecane is available from the National Institute of Standards and Technology (NIST) database. rsc.org

The mass spectrum would confirm the molecular weight of 196 g/mol through the presence of the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 196. rsc.org The fragmentation pattern is typically characterized by a series of peaks corresponding to the loss of successive alkyl radicals from the parent molecule. The most abundant fragments are often stabilized carbocations.

Observed and Predicted Mass-to-Charge Ratios (m/z) for 3-Methylene Tridecane

| m/z Value | Ion/Fragment | Source |

| 196 | [M]⁺ (Molecular Ion) | NIST rsc.org |

| 197.22638 | [M+H]⁺ | Predicted, PubChemLite uobabylon.edu.iq |

| 219.20832 | [M+Na]⁺ | Predicted, PubChemLite uobabylon.edu.iq |

| 57 | [C₄H₉]⁺ | Common Alkyl Fragment |

| 43 | [C₃H₇]⁺ | Common Alkyl Fragment |

| 41 | [C₃H₅]⁺ (Allyl Cation) | Common Alkene Fragment |

Occurrence and Role of 3 Methylene Tridecane in Natural Systems

Presence as Plant Metabolites and Essential Oil Components

Tridecane (B166401), 3-methylene- is a naturally occurring volatile organic compound (VOC) and a component of various plant extracts and essential oils. Scientific analysis, primarily through gas chromatography-mass spectrometry (GC-MS), has confirmed its presence in numerous plant species.

In a 2022 study, the ethanolic leaf extract of the rock rose, Cistus ladanifer, was found to contain Tridecane, 3-methylene- at a relative abundance of 1.38%. mdpi.com Similarly, it has been identified as a phytoconstituent in the leaf extracts of Sansevieria trifasciata, commonly known as the snake plant. rjptonline.org Research on Arum hygrophilum, a plant used in traditional medicine, also lists Tridecane, 3-methylene- among its chemical components. researchgate.netresearcherslinks.com

The compound is not limited to leaves; it has been detected in the flowers of Baishouwu (Cynanchum auriculatum), where it constituted 0.332% of the identified volatile compounds. ijair.com Furthermore, it has been found in the methanol (B129727) extract of Miracle fruit seeds (Synsepalum dulcificum). nih.govfrontiersin.org As a volatile compound, it is also released by fruits and grains. It has been detected in the volatile profile of peaches (Prunus persica) during postharvest storage and is emitted by certain haplotypes of rice (Oryza sativa). nih.govjsmcentral.orgresearchgate.net

| Plant Species | Common Name | Plant Part | Reference(s) |

| Cistus ladanifer | Rock Rose | Leaf | mdpi.com |

| Sansevieria trifasciata | Snake Plant | Leaf | rjptonline.org |

| Arum hygrophilum | N/A | Plant Extracts | researchgate.netresearcherslinks.com |

| Cynanchum auriculatum | Baishouwu | Flower | ijair.com |

| Synsepalum dulcificum | Miracle Fruit | Seed | nih.govfrontiersin.org |

| Oryza sativa | Rice | Grain (Volatile) | nih.govresearchgate.net |

| Prunus persica | Peach | Fruit (Volatile) | jsmcentral.org |

Biomarker Potential in Ecological and Dietary Studies

The detection of Tridecane, 3-methylene- in specific contexts points to its potential utility as a biomarker. Biomarkers are measurable indicators of a particular biological state or condition, and this compound shows promise in both agricultural and food quality assessments.

In ecological and agricultural studies, its role as a potential biomarker for rice fragrance is significant. nih.gov Research has shown that certain fragrant haplotypes of rice emit significantly higher levels of Tridecane, 3-methylene- compared to others. nih.govresearchgate.net This suggests it could be used as a chemical marker to identify and breed for desirable fragrance traits in rice, an important economic and quality characteristic. nih.gov

In the realm of dietary studies, the compound's presence in fruit volatiles indicates it could serve as a biomarker for food quality. For instance, its detection in the volatile profile of peaches during storage suggests it may be an indicator of metabolic changes related to ripening, deterioration, or specific storage conditions. jsmcentral.org Monitoring for such volatile biomarkers could lead to improved methods for assessing fruit quality and optimizing shelf-life. jsmcentral.org It has also been identified during the storage of chilled mutton, indicating its potential as a marker for the storage stage of meat products. nih.gov

Detection in Environmental Samples

Beyond its biological origins, Tridecane, 3-methylene- has been detected in environmental samples, highlighting its distribution as a trace chemical. As a volatile compound emitted by various plants, it contributes to the complex mixture of VOCs in the atmosphere, particularly in ecosystems where these plants are common.

More specifically, environmental monitoring has confirmed its presence in an industrial setting. A 2018 supplemental vapor investigation at the Former Hampshire Chemical Corp. facility in Waterloo, New York, listed Tridecane, 3-methylene- among the compounds detected in vapor samples, demonstrating its release into the environment from anthropogenic sources. ny.gov

The detection of this compound in both natural and human-impacted environments is indicative of its persistence and mobility, meriting its inclusion in comprehensive environmental monitoring efforts.

Comparative Studies with Analogous Hydrocarbons

Structural and Molecular Distinctions

Tridecane (B166401), 3-methylene-, also known as 3-methylidenetridecane, is an unsaturated hydrocarbon classified as an alkene. Its structure features a thirteen-carbon chain (tridecane) with a methylene (B1212753) (=CH₂) group attached to the third carbon atom. This exocyclic double bond is a key structural feature that dictates its chemical properties.

A primary analogous hydrocarbon for comparative study is 3-methyltridecane (B3055358). This compound is a saturated hydrocarbon, or alkane, with the same carbon skeleton as Tridecane, 3-methylene-, but with a methyl (-CH₃) group at the third carbon position instead of a methylene group. organic-chemistry.orgchemspider.com The fundamental distinction lies in the nature of the carbon-carbon bonds; Tridecane, 3-methylene- possesses a reactive π-bond within its double bond, making it unsaturated, while 3-methyltridecane consists solely of σ-bonds, rendering it saturated. foodb.ca

This difference in saturation leads to significant variations in their molecular formula and weight. The presence of the double bond in Tridecane, 3-methylene- results in two fewer hydrogen atoms compared to its alkane counterpart.

Table 1: Comparison of Molecular and Structural Properties

| Property | Tridecane, 3-methylene- | 3-Methyltridecane |

|---|---|---|

| Molecular Formula | C₁₄H₂₈ | C₁₄H₃₀ |

| Molecular Weight | 196.37 g/mol | 198.39 g/mol |

| Key Functional Group | Alkene (C=C double bond) | Alkane (C-C single bonds) |

| Saturation | Unsaturated | Saturated |

| CAS Number | 19780-34-8 | 6418-41-3 |

Data sourced from multiple references, including organic-chemistry.orgchemspider.comnrochemistry.comwikipedia.orglibretexts.orgwiley-vch.demasterorganicchemistry.com.

The geometry of the two molecules also differs. The C-3 atom in Tridecane, 3-methylene- is sp² hybridized, leading to a trigonal planar geometry around the double bond. In contrast, the C-3 atom in 3-methyltridecane is sp³ hybridized, resulting in a tetrahedral geometry. These structural distinctions influence their physical properties, such as boiling point and density, and fundamentally govern their chemical reactivity.

Comparative Analysis of Synthetic Routes and Reaction Pathways

The structural differences between Tridecane, 3-methylene- and 3-methyltridecane directly influence their respective synthetic methodologies and reaction pathways.

Synthetic Routes:

The synthesis of Tridecane, 3-methylene- often involves creating a terminal alkene. One documented method is the cross-coupling reaction between an enol triflate, such as dodec-1-en-2-yl triflate, and an organometallic reagent like ethylmagnesium bromide. This reaction is catalyzed by a manganese chloride-lithium chloride complex. Another prominent method for forming such terminal alkenes is the Wittig reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to react with a ketone, in this case, 2-tridecanone, to yield the desired alkene. nrochemistry.comacs.org

The synthesis of 3-methyltridecane , being a saturated alkane, employs different strategies. A common laboratory-scale approach is the Grignard coupling reaction. For instance, reacting 2-bromobutane (B33332) with n-decylmagnesium bromide in the presence of a cobalt(II) chloride catalyst yields 3-methyltridecane. wiley-vch.de Industrial production of branched alkanes may involve processes like hydroisomerization of linear alkanes over specialized catalysts.

Table 2: Comparative Overview of Synthetic Routes

| Compound | Synthetic Method | Reactants | Catalyst/Reagents |

|---|---|---|---|

| Tridecane, 3-methylene- | Wittig Reaction | 2-Tridecanone, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) |

| Grignard Cross-Coupling | Dodec-1-en-2-yl triflate, Ethylmagnesium bromide | Li₂MnCl₄ | |

| 3-Methyltridecane | Grignard Coupling | 2-Bromobutane, n-Decylmagnesium bromide | CoCl₂ |

| Reduction | 2-Iodo-2-methyltridecane | Lanthanum metal |

Data sourced from multiple references, including nrochemistry.comwiley-vch.deacs.orgwikipedia.org.

Reaction Pathways:

The reactivity of Tridecane, 3-methylene- is dominated by its alkene functional group. It readily undergoes electrophilic addition reactions across the C=C double bond. Key reactions include:

Hydrogenation: The addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel) would convert it to its saturated analog, 3-methyltridecane. researchgate.netarkat-usa.org

Halogenation: It can react with halogens like Br₂ or Cl₂ to form dihaloalkanes.

Hydration: The acid-catalyzed addition of water would yield an alcohol.

In contrast, the reaction pathways for 3-methyltridecane are characteristic of alkanes. Being saturated, it does not undergo addition reactions. Its primary reactions include:

Free-Radical Halogenation: In the presence of UV light or heat, alkanes react with halogens via a free-radical chain mechanism to form haloalkanes. wikipedia.orgmasterorganicchemistry.comquora.comlibretexts.org This reaction is generally less selective than electrophilic addition. masterorganicchemistry.com

Combustion: Like all hydrocarbons, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water.

The differing reaction pathways underscore the profound impact of the methylene double bond on the chemical behavior of Tridecane, 3-methylene- compared to its saturated counterpart.

Future Research Directions and Open Questions Pertaining to 3 Methylene Tridecane

Exploration of Novel Synthetic Pathways

The current known synthesis of 3-methylene tridecane (B166401) often involves multi-step procedures. For instance, synthetic routes can utilize starting materials like 2-dodecanone (B165319) or dodecene in combination with organometallic reagents such as ethylmagnesium bromide. chemsrc.com While these methods are established, they present avenues for significant improvement.

Future research should prioritize the development of more efficient and sustainable synthetic strategies. This includes:

Catalytic Methods: Investigating novel transition-metal-catalyzed cross-coupling or metathesis reactions could provide more direct and atom-economical routes to 3-methylene tridecane.

Green Chemistry Approaches: The development of synthetic pathways that utilize less hazardous solvents, reduce energy consumption, and minimize waste generation is a critical goal. nih.govresearchgate.net This could involve exploring enzymatic or biocatalytic methods that mimic its natural formation.

Stereoselective Synthesis: For related or more complex structures, developing methods for stereoselective synthesis would be crucial, although 3-methylene tridecane itself is achiral.

The exploration of such novel pathways could not only make 3-methylene tridecane more accessible for further study but also contribute to the broader field of synthetic organic chemistry. researchgate.netmdpi.com

Elucidation of Undiscovered Reaction Mechanisms

The reactivity of 3-methylene tridecane is largely inferred from the general chemistry of terminal alkenes, but specific mechanistic studies are lacking. The presence of the exocyclic double bond suggests susceptibility to various reactions, yet the detailed mechanisms remain an open field of investigation.

Key areas for future mechanistic studies include:

Atmospheric Oxidation: As a volatile organic compound (VOC), 3-methylene tridecane can react with atmospheric oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). researchgate.net Understanding the kinetics and mechanisms of these reactions is crucial for assessing its atmospheric lifetime and potential contribution to secondary organic aerosol (SOA) formation. researchgate.netncsu.edu

Biochemical Transformations: Since 3-methylene tridecane is found in plants, it is likely involved in specific biosynthetic or metabolic pathways. nih.govwoodj.org Elucidating the enzymatic machinery responsible for its formation and subsequent transformation is a significant research question.

Cycloaddition Reactions: The alkene moiety is a potential dienophile or dipolarophile in cycloaddition reactions. researchgate.net Investigating its reactivity in [4+2], [3+2], and other cycloadditions could reveal novel molecular scaffolds.

Detailed mechanistic studies, employing kinetic experiments, isotopic labeling, and computational modeling, are necessary to uncover the specific reaction pathways governing the fate of 3-methylene tridecane in various environments.

Development of Advanced Analytical Techniques for Trace Analysis

The detection of 3-methylene tridecane has primarily been accomplished using gas chromatography-mass spectrometry (GC-MS), particularly for identifying its presence in the volatile fractions of plant extracts. nih.govwoodj.orgmdpi.com However, for a comprehensive understanding of its prevalence and role, more sensitive and sophisticated analytical methods are required.

Future research in this area should focus on:

Enhanced Sensitivity and Selectivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) is essential for analyzing trace amounts in complex matrices like air, water, or biological tissues. mdpi.com This could involve techniques like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS).

High-Resolution Mass Spectrometry (HRMS): The use of HRMS would allow for unambiguous formula determination, helping to distinguish 3-methylene tridecane from other C14H28 isomers. nih.gov

In-Situ and Real-Time Monitoring: Techniques like proton-transfer-reaction mass spectrometry (PTR-MS) could be adapted for real-time monitoring of its emission from biological sources or its evolution in atmospheric simulation chambers. researchgate.net

Mastery of modern analytical techniques will be fundamental to advancing research, from quality control in synthesis to monitoring its presence in environmental and biological systems. theindustryleaders.org

Table 1: Comparison of Potential Analytical Techniques for 3-Methylene Tridecane Analysis

| Technique | Abbreviation | Primary Application | Potential Advantages for 3-Methylene Tridecane Analysis |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification of volatile compounds in complex mixtures. mdpi.com | Established method for detection; good for isomeric separation. |

| High-Performance Liquid Chromatography | HPLC | Separation of non-volatile or thermally labile compounds. theindustryleaders.org | Useful for analyzing potential reaction products or derivatives. |

| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Ultra-trace elemental analysis. rsc.org | Not directly applicable for the intact molecule, but for associated trace metals in biological matrices. |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination and formula elucidation. nih.gov | Unambiguous identification and differentiation from isomers. |

Uncovering Further Occurrences in Biological and Environmental Matrices

To date, 3-methylene tridecane has been identified in a few plant species, including Knautia drymeia, Knautia macedonica, and the heartwood of Swietenia mahagoni. nih.govwoodj.orgppm.edu.pl It has also been noted in the volatile profile of edible crickets (Acheta domesticus). mdpi.com These findings suggest a potentially broader distribution in nature that remains largely unexplored.

Open questions for future investigation include:

Screening of Natural Sources: A systematic screening of a wider range of plants, fungi, bacteria, and insects for the presence of 3-methylene tridecane could reveal its ecological distribution and chemotaxonomic significance. mdpi.com

Environmental Monitoring: Investigating its presence in various environmental compartments, such as forest air, soil, and water bodies, is necessary to understand its environmental footprint. rivm.nl

Role as a Semiochemical: Many hydrocarbons of similar size serve as pheromones or kairomones in insects. Research is needed to determine if 3-methylene tridecane plays a role in chemical communication.

Expanding the search for this compound in diverse biological and environmental matrices will provide critical context for its function and relevance. mdpi.com

Theoretical and Computational Modeling of 3-Methylene Tridecane Reactivity

Computational chemistry offers powerful tools for predicting and understanding molecular properties and reactivity where experimental data is scarce. anu.edu.auresearchgate.net For 3-methylene tridecane, theoretical modeling can provide foundational insights and guide future experimental work.

Future computational studies could focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate key properties such as molecular geometry, vibrational frequencies (for IR spectra prediction), and the energies of frontier molecular orbitals (HOMO-LUMO). researchgate.netnsps.org.ng These calculations can help predict the most likely sites for electrophilic or nucleophilic attack.

Reaction Pathway Modeling: Computational modeling can be used to map the potential energy surfaces of its reactions, for instance, with atmospheric oxidants. acs.org This allows for the calculation of activation barriers and the identification of stable intermediates and transition states, providing a detailed picture of the reaction mechanism.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational flexibility of 3-methylene tridecane and its interactions with other molecules, such as receptors in a biological context or its behavior at interfaces. anu.edu.au

Integrating computational and theoretical approaches will be invaluable for building a predictive framework for the chemical and physical behavior of 3-methylene tridecane, especially in areas that are challenging to probe experimentally. researchgate.netacs.org

Q & A

Q. What experimental methods are recommended for identifying and quantifying tridecane, 3-methylene- in biological samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile organic compound (VOC) analysis. Use solid-phase microextraction (SPME) fibers for non-destructive sampling of headspace VOCs from insect exuviae, egg masses, or plant tissues.

- Calibration : Prepare a standard curve using synthetic tridecane (purity ≥98%) in hexane, with concentrations spanning 0.1–100 ppm. Validate retention indices against Supelco’s C7–C40 alkane standards to confirm compound identity .

- Quality Control : Include negative controls (e.g., solvent blanks) to rule out column bleed or contamination. For insect studies, compare VOC profiles across life stages (e.g., nymphs vs. adults) to account for biological variability .

Q. How does tridecane, 3-methylene- function as a semiochemical in insect ecological interactions?

Methodological Answer:

- Behavioral Assays : Use Y-tube olfactometers or wind tunnels to test predator-prey interactions. For example, expose Orius insidiosus (minute pirate bug) to tridecane-emitting lures and measure attraction/repulsion rates.

- Dose-Response Experiments : Vaporize tridecane at 0.1–10 ng/µL to mimic natural emission levels. Pair with E-2-decenal (a defensive aldehyde) to study synergistic/antagonistic effects on parasitoid behavior .

- Field Validation : Deploy tridecane-baited sticky traps in agricultural settings (e.g., peach orchards) and correlate trap captures with pest density or egg predation rates .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve discrepancies in experimental data on tridecane’s physicochemical properties?

Methodological Answer:

- Force Field Selection : Use explicit-atom (EA) models for accurate C–H bond dynamics or united-atom (UA) models for computational efficiency. Calibrate against experimental x-ray diffraction and self-diffusion coefficients (e.g., EA models replicate n-tridecane’s density within 1% error at 20°C) .

- Pressure-Dependent Viscosity : Simulate tridecane under varied pressures (0.1–50 MPa) and compare with experimental kinematic viscosity data. Adjust torsional potentials to correct systematic errors in UA models .

- Validation : Cross-check simulated chain dimensions (e.g., radius of gyration) with small-angle neutron scattering (SANS) data to resolve discrepancies in local chain dynamics .

Q. What experimental designs address contradictory findings on tridecane’s role in insect life-stage-specific VOC emissions?

Methodological Answer:

- Controlled Agitation Studies : Mechanically stress Halyomorpha halys adults/nymphs and quantify tridecane release via GC-MS. Compare with undisturbed cohorts to isolate stress-induced emission .

- Sex-Specific Analysis : Separate males and females before VOC collection to test if tridecane production is influenced by mating behavior or sexual dimorphism .

- Environmental Modulation : Expose insects to abiotic stressors (e.g., temperature fluctuations, UV radiation) and monitor tridecane emission kinetics. Use multivariate statistics (e.g., PCA) to decouple biotic vs. abiotic drivers .

Q. How can tridecane’s thermodynamic properties inform its stability in agricultural bioassays?

Methodological Answer:

- Phase Equilibria Studies : Measure liquid-vapor equilibria of tridecane-CO₂ mixtures at 40–60°C using high-pressure view cells. Determine partition coefficients to optimize slow-release formulations for field applications .

- Accelerated Stability Testing : Store tridecane in polar/nonpolar solvents (e.g., ethanol, hexane) under UV light and track degradation via FTIR or NMR. Identify photolytic byproducts (e.g., aldehydes) that may confound bioassay results .

- Thermogravimetric Analysis (TGA) : Characterize thermal decomposition thresholds (Td) to design temperature-controlled dispensing systems .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on tridecane’s abundance in Halyomorpha halys nymphs vs. adults?

Methodological Answer:

- Meta-Analysis Framework : Aggregate datasets from Harris et al. (2015), Fraga et al. (2017), and Nixon et al. (2018). Normalize tridecane concentrations to insect body mass and emission duration (ng/g·h).

- Methodological Audit : Compare extraction protocols—e.g., SPME fiber type (PDMS vs. DVB/CAR/PDMS), sampling time (5–60 min)—to identify technical biases.

- Life-Stage-Specific Calibration : Develop nymph- and adult-specific calibration curves to account for cuticular permeability differences affecting VOC capture efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.